
1H-Imidazole, 2,2',2''-phosphinidynetris[4,5-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of phosphinidynetris groups and multiple isopropyl substituents, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves multiple steps, typically starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs high-yielding, scalable methods. One such method includes the use of microwave-assisted synthesis, which enables the efficient formation of the imidazole ring under solventless conditions . This approach is advantageous due to its simplicity, efficiency, and reduced environmental impact.
化学反応の分析
Types of Reactions
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the imidazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various substituted imidazoles .
科学的研究の応用
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting therapeutic effects .
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,4,5-Triphenylimidazole
- 1-Methyl-1H,1′H-2,2′-bibenzo[d]imidazole
Uniqueness
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- stands out due to its phosphinidynetris groups and multiple isopropyl substituents. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications. Its ability to form coordination complexes with metal ions further distinguishes it from other imidazole derivatives .
特性
CAS番号 |
74483-08-2 |
|---|---|
分子式 |
C27H45N6P |
分子量 |
484.7 g/mol |
IUPAC名 |
tris[4,5-di(propan-2-yl)-1H-imidazol-2-yl]phosphane |
InChI |
InChI=1S/C27H45N6P/c1-13(2)19-20(14(3)4)29-25(28-19)34(26-30-21(15(5)6)22(31-26)16(7)8)27-32-23(17(9)10)24(33-27)18(11)12/h13-18H,1-12H3,(H,28,29)(H,30,31)(H,32,33) |
InChIキー |
NIQPHMIICHBQDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=C(N1)P(C2=NC(=C(N2)C(C)C)C(C)C)C3=NC(=C(N3)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


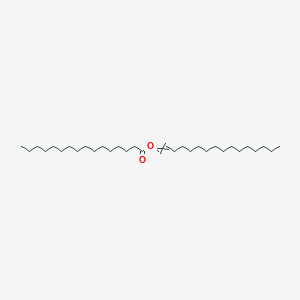
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
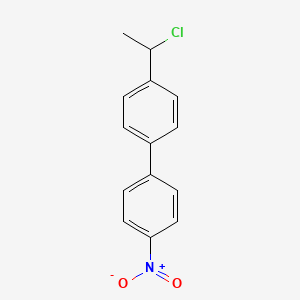
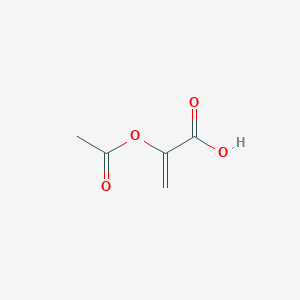
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
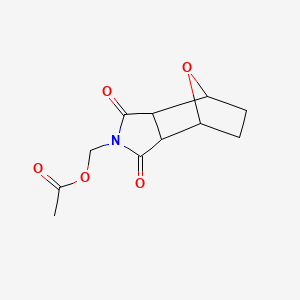
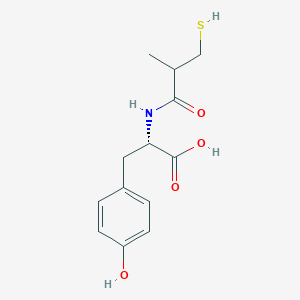
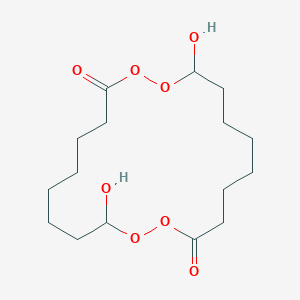
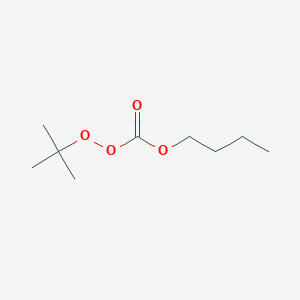
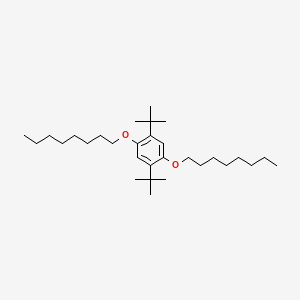
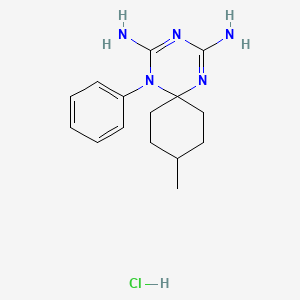
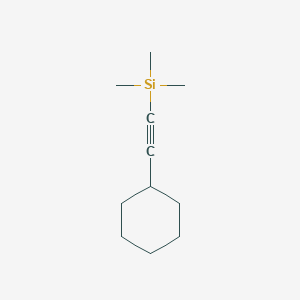
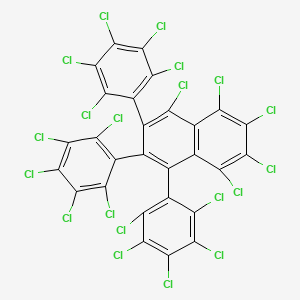
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
